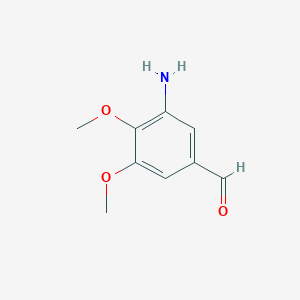

3-Amino-4,5-dimethoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

3-amino-4,5-dimethoxybenzaldehyde |

InChI |

InChI=1S/C9H11NO3/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-5H,10H2,1-2H3 |

InChI Key |

AMKQJPVUFLWKOK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)N)C=O |

Origin of Product |

United States |

Chemical and Physical Properties

The fundamental properties of 3-Amino-4,5-dimethoxybenzaldehyde are summarized in the table below, providing a concise overview of its key characteristics.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 56066-34-3 nih.gov |

| Molecular Formula | C₉H₁₁NO₃ nih.gov |

| Molecular Weight | 181.19 g/mol nih.gov |

| Melting Point | 94-96 °C prepchem.com |

| Boiling Point | Not readily available |

| Solubility | Soluble in ethyl acetate (B1210297) prepchem.com |

Reactivity Studies and Reaction Mechanisms of 3 Amino 4,5 Dimethoxybenzaldehyde

Mechanistic Investigations of Aldehyde-Amine Condensations

The presence of both an aldehyde and a primary amine group on the same aromatic scaffold, albeit not directly interacting in an intramolecular sense, is significant. The aldehyde function is a key site for condensation reactions, particularly with primary amines, to form Schiff bases.

The reaction between an aldehyde and a primary amine is a well-established process that proceeds in two main steps. nih.gov First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. This addition results in the formation of an unstable intermediate known as a carbinolamine. nih.gov This carbinolamine contains both a hydroxyl group and an amino group attached to the same carbon.

This initial step is followed by a dehydration (loss of a water molecule) event, which can be catalyzed by either acid or base. nih.govresearchgate.net The elimination of water from the carbinolamine leads to the formation of a carbon-nitrogen double bond (C=N), characteristic of an imine, more commonly known as a Schiff base. nih.gov

The general mechanism is as follows:

Nucleophilic attack: The lone pair of electrons on the nitrogen of a primary amine attacks the carbonyl carbon of 3-Amino-4,5-dimethoxybenzaldehyde.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of hydroxyl: The hydroxyl group of the carbinolamine is protonated (under acidic conditions) to form a good leaving group (water).

Elimination of water: The lone pair on the nitrogen helps to expel the water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: A base (such as water) removes a proton from the nitrogen to yield the final Schiff base product.

This reaction is fundamental in the synthesis of various heterocyclic compounds and has been applied in the development of ligands for coordination chemistry. nih.gov

The rate and equilibrium of Schiff base formation are significantly influenced by both steric and electronic factors. psu.edu

Electronic Effects: The benzene (B151609) ring of this compound is substituted with three electron-donating groups: one amino (-NH₂) and two methoxy (B1213986) (-OCH₃) groups. These groups, particularly the amino group and the methoxy group in the para-position relative to the aldehyde, increase the electron density on the aromatic ring through resonance. This has a deactivating effect on the aldehyde's carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to an unsubstituted benzaldehyde (B42025). However, the nucleophilicity of the aromatic amine itself is enhanced by the electron-donating methoxy groups.

Table 1: Influence of Substituents on Reactivity

| Feature | Effect on this compound | Consequence for Reactivity |

| Electronic | Amino and methoxy groups are electron-donating. | Reduces the electrophilicity of the aldehyde's carbonyl carbon. |

| Steric | Methoxy groups are adjacent to the amino group. | Minor steric hindrance at the aldehyde site; potential hindrance at the amino site. |

Nucleophilic Substitution Reactions of Substituted Dimethoxybenzaldehydes

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, NAS typically requires the presence of strong electron-withdrawing groups to activate the ring. masterorganicchemistry.comscranton.edu

For a nucleophilic substitution to occur on a benzaldehyde ring, two conditions are generally necessary:

The presence of a good leaving group (e.g., a halogen or a nitro group).

The presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comchadsprep.com

In the case of a substituted dimethoxybenzaldehyde, the methoxy groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, for a reaction like the displacement of a halogen to occur, the ring must also contain powerful activating groups. For instance, if a nitro group (a strong electron-withdrawing group) were present ortho or para to a halogen atom on the dimethoxybenzaldehyde ring, it would facilitate nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance. scranton.edunih.gov

The reactivity of halogens as leaving groups in NAS reactions follows the order F > Cl > Br > I, which is the reverse of their order in SN1 and SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more susceptible to attack.

A more reactive halogen can displace a less reactive one from a solution of its salt, a principle often demonstrated in halogen displacement reactions. rsc.orgyoutube.comsavemyexams.comyoutube.com However, applying this directly to an aromatic ring requires the specific conditions of NAS. In the context of this compound, which lacks strong electron-withdrawing groups, nucleophilic displacement of a substituent is not a favored reaction pathway under standard conditions.

Table 2: Requirements for Nucleophilic Aromatic Substitution

| Requirement | Description | Relevance to Dimethoxybenzaldehydes |

| Leaving Group | A group that can depart with a pair of electrons (e.g., -Cl, -Br, -NO₂). | Halogen or nitro-substituted dimethoxybenzaldehydes would be required. |

| Activating Group | A strong electron-withdrawing group (e.g., -NO₂) ortho/para to the leaving group. masterorganicchemistry.com | Methoxy groups are deactivating; thus, additional powerful activating groups would be essential for the reaction to proceed. |

| Nucleophile | An electron-rich species (e.g., OH⁻, NH₃). | The nucleophile attacks the carbon bearing the leaving group. |

Oxidative and Reductive Transformations

The aldehyde and amino groups, as well as the electron-rich aromatic ring of this compound, are susceptible to both oxidation and reduction reactions.

Lignin (B12514952) peroxidases (LiPs) are heme-containing enzymes produced by white-rot fungi, which play a crucial role in the degradation of lignin, a complex aromatic polymer. ncsu.edumdpi.com These enzymes are capable of oxidizing a wide range of aromatic compounds that are non-phenolic and have high redox potentials. nih.gov

The catalytic cycle of LiP involves the enzyme being activated by hydrogen peroxide (H₂O₂) to form a high-valent iron-oxo species. This activated enzyme can then oxidize substrates through a one-electron transfer mechanism, generating cation radicals. mdpi.comnih.gov

A common substrate used to assay LiP activity is veratryl alcohol (3,4-dimethoxybenzyl alcohol), which is structurally similar to this compound. nih.gov The oxidation of veratryl alcohol by LiP produces veratraldehyde. mdpi.comresearchgate.net The mechanism involves the formation of a veratryl alcohol cation radical as an intermediate. researchgate.net

Given the structural similarities, it is plausible that this compound could also serve as a substrate for lignin peroxidase. The electron-rich nature of the ring, enhanced by the amino and methoxy groups, would make it susceptible to one-electron oxidation. The potential transformation could involve the oxidation of the aldehyde to a carboxylic acid or other degradative reactions initiated by the formation of an aromatic cation radical. Computational studies on the LiP-catalyzed degradation of similar compounds show a multi-step process involving radical species formation, water and oxygen addition, and bond cleavage. mdpi.comresearchgate.netnih.gov

Table 3: Lignin Peroxidase (LiP) Catalysis

| Step | Description | Substrate Example | Potential Fate of this compound |

| Activation | LiP reacts with H₂O₂ to form an oxidized enzyme intermediate (Compound I). nih.gov | - | LiP is activated for catalysis. |

| Oxidation | Activated LiP accepts an electron from the aromatic substrate, forming a cation radical. researchgate.net | Veratryl alcohol | Formation of a this compound cation radical. |

| Transformation | The cation radical undergoes further non-enzymatic reactions (e.g., C-C cleavage, addition of water). mdpi.com | Veratraldehyde is formed from veratryl alcohol. mdpi.com | Degradation of the aromatic ring or modification of the side chain. |

Radical Species Formation and Bond Transformations in Degradation Pathways

Specific studies on the radical-mediated degradation pathways of this compound are not found in the current body of scientific literature. However, insights can be drawn from related dimethoxy-substituted aromatic compounds. For instance, the enzymatic degradation of lignin model compounds, such as the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) from 1-(3′,4′-dimethoxyphenyl)propene, proceeds through radical intermediates. nih.govmdpi.com This process, often catalyzed by enzymes like lignin peroxidase in the presence of hydrogen peroxide, involves the formation of a cation radical on the aromatic ring. nih.govmdpi.com Subsequent non-enzymatic steps can include water addition, proton splitting to form a radical, and C-C bond cleavage of side chains. nih.govmdpi.com

A theoretical study on the formation of veratraldehyde identified a seven-step reaction mechanism that includes radical species formation, bond transformation, water and oxygen addition, and atom reordering. nih.gov It is plausible that the degradation of this compound, under similar oxidative conditions, could also involve the formation of phenoxy or aminyl radicals, leading to complex bond transformations and eventual breakdown of the molecule. The presence of the amino group at the 3-position would significantly influence the electron density of the aromatic ring and likely direct the initial site of radical attack, differing from isomers like veratraldehyde. However, without direct experimental or computational studies, this remains a hypothetical pathway.

Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental in heterocyclic chemistry for building complex molecular architectures. Aromatic aldehydes are common precursors in these transformations. While this compound is commercially available for use in synthesis, specific examples of its participation in annulation or cyclization reactions to form novel ring systems are not prominently reported.

Generally, the amino and aldehyde functionalities on the same ring present opportunities for intramolecular cyclization or for serving as a building block in multicomponent reactions. For instance, reactions of aminobenzaldehydes with β-dicarbonyl compounds or other suitable partners can lead to the formation of fused heterocyclic systems. The synthesis of chromeno[2,3-d]pyrimidine derivatives has been reported using various aromatic aldehydes as one of the key building blocks in a condensation reaction, although this study did not specify the use of this compound. nih.gov

Decarboxylation and Reduction Pathways

Pathways involving the decarboxylation or reduction of this compound are not described in the literature. Decarboxylation is the removal of a carboxyl group, which is not present in the title molecule. If the aldehyde group were to be oxidized to a carboxylic acid, forming 3-amino-4,5-dimethoxybenzoic acid, then subsequent decarboxylation could be considered. General methods for the decarboxylation of amino acids are well-established, often proceeding via radical mechanisms under photoredox catalysis or through imine formation at high temperatures. mdpi.comgoogle.com

The reduction of the aldehyde group in this compound to an alcohol (3-amino-4,5-dimethoxybenzyl alcohol) or its complete reduction to a methyl group is chemically feasible using standard reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. A modified Rosenmund reduction has been used to prepare 3,4,5-trimethoxybenzaldehyde (B134019) from its corresponding acid chloride, demonstrating a reduction pathway to form a related benzaldehyde. orgsyn.org However, specific studies detailing the conditions and outcomes for the reduction of this compound are not available. Similarly, the reduction of related quinoline (B57606) systems has been studied, but these are structurally distinct from the target compound. researchgate.net

Derivatization and Heterocyclic Compound Synthesis Utilizing 3 Amino 4,5 Dimethoxybenzaldehyde

Schiff Base Derivatives and Their Coordination Chemistry

Schiff bases, characterized by the azomethine or imine group (-C=N-), are versatile compounds synthesized through the condensation of primary amines with carbonyl compounds like aldehydes and ketones. mwjscience.comsemanticscholar.org These compounds are significant in coordination chemistry as they readily form stable complexes with various transition metal ions. mwjscience.commdpi.comnih.gov The active electron pair on the nitrogen and other heteroatoms in the Schiff base structure plays a crucial role in the formation of coordinate bonds with metal ions. nih.gov

Synthesis of Imine Linkages

The synthesis of Schiff bases from 3-Amino-4,5-dimethoxybenzaldehyde involves the condensation reaction with a primary amine. This reaction typically results in the formation of a C=N double bond, also known as an imine or azomethine linkage. semanticscholar.orgcore.ac.ukresearchgate.net The formation of this linkage is a key step in creating a wide array of derivatives. For instance, a Schiff base was synthesized from 3,4-dimethoxybenzaldehyde (B141060) and p-aminobenzoic acid. core.ac.ukresearchgate.net The successful formation of the azomethine proton confirms the condensation. semanticscholar.org Various methods can be employed for this synthesis, including conventional heating and more modern techniques like microwave irradiation and solvent-free methods. researchgate.net

Chelate Complex Formation with Transition Metals

Schiff bases derived from this compound are excellent ligands for the formation of chelate complexes with transition metals. These ligands can be bi-, tri-, or tetradentate, allowing them to form stable ring structures with a central metal ion. mdpi.com The coordination typically involves the imine nitrogen and another donor atom, such as oxygen from a hydroxyl or methoxy (B1213986) group.

For example, a new Schiff base ligand, (E)-2,6-dimethoxy-4-((quinolin-3-ylimino)methyl)phenol (HL), was synthesized by condensing 4-hydroxy-3,5-dimethoxybenzaldehyde with 3-aminoquinoline. This ligand was then used to form tetrahedral complexes with Cu(II), Co(II), Ni(II), and Zn(II). researchgate.net Similarly, ternary complexes have been synthesized using a Schiff base ligand as the primary ligand and an amino acid, such as glycine, as the secondary ligand. nih.gov The study of these metal complexes is an active area of research due to their potential applications in various fields, including catalysis and medicinal chemistry. nih.gov The coordination of the metal ion to the Schiff base can influence the electronic properties and reactivity of the entire complex. mdpi.com

Synthesis of Diverse Heterocyclic Scaffolds

Chalcone (B49325) Derivatives as Intermediates for Fused Heterocycles

Chalcones, or α,β-unsaturated ketones, are important intermediates in the synthesis of a wide variety of heterocyclic compounds. thepharmajournal.comnih.gov They are typically synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503) in the presence of a base. nih.govchemrevlett.com Chalcones derived from substituted benzaldehydes, including those with dimethoxy groups, serve as precursors for various fused heterocyclic systems. nih.gov The reactivity of the α,β-unsaturated carbonyl system in chalcones allows for subsequent cyclization reactions to form five- and six-membered rings.

Pyrazolin, Isoxazoline (B3343090), Pyrimidinthion, Pyrimidinone, Cyclohexanone (B45756), and Indazole Derivatives

The versatile chalcone intermediates can be used to synthesize a range of heterocyclic derivatives.

Pyrazoline Derivatives: Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized by the cyclization of chalcones with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comdergipark.org.trbohrium.comcore.ac.uk This reaction often proceeds through a Michael addition followed by intramolecular cyclization. dergipark.org.tr For example, novel pyrazoline derivatives have been synthesized from chalcones and hydrazine hydrate in refluxing ethanol (B145695) with acetic acid as a catalyst. dergipark.org.tr The resulting pyrazolines can exhibit a variety of biological activities. nih.gov

Isoxazoline Derivatives: Isoxazolines, five-membered heterocycles containing nitrogen and oxygen, are synthesized from the reaction of chalcones with hydroxylamine (B1172632) hydrochloride. mjbas.comnih.govresearchgate.netderpharmachemica.com The reaction involves the cyclization of the chalcone intermediate to form the isoxazoline ring. mjbas.comresearchgate.net These derivatives are of interest due to their presence in various pharmacologically active compounds. mjbas.com

Pyrimidinthion and Pyrimidinone Derivatives: Pyrimidine (B1678525) derivatives, including pyrimidinethiones and pyrimidinones, can be synthesized from chalcones. For instance, pyrimidine-2-thione derivatives have been obtained by reacting chalcones with thiourea. researchgate.net Similarly, condensation of chalcones with urea (B33335) or guanidine (B92328) can lead to the formation of pyrimidinone derivatives. nih.govnih.gov

Cyclohexanone Derivatives: Chalcones can undergo Michael-type addition reactions with cyclic ketones like cyclohexanone to form 1,5-diketones. researchgate.net These 1,5-dicarbonyl compounds are valuable synthetic intermediates for the generation of various other cyclic systems. researchgate.net

Indazole Derivatives: Indazoles, which are benzo-fused pyrazoles, can be synthesized through various routes, some of which may involve chalcone-like precursors or other intermediates derived from substituted benzaldehydes. nih.govrsc.org The synthesis often involves the reaction of an α,β-unsaturated ketone with hydrazine. nih.gov For example, new 6-nitro and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have been synthesized from the reaction of benzylidene tetralones with hydrazine. nih.gov

Pyrido[2,3-d]pyrimidine (B1209978) and Related Annulated Systems

Pyrido[2,3-d]pyrimidines are fused heterocyclic systems containing both a pyridine (B92270) and a pyrimidine ring. nih.govnih.gov Their synthesis can be achieved through various strategies, often involving the construction of one ring onto a pre-existing other. One common approach involves the use of substituted pyrimidines as starting materials. nih.govbohrium.com For instance, 4-aminopyrimidines with an appropriate functional group at the 5-position can undergo cyclization to form the pyridopyrimidine scaffold. bohrium.com Multi-component reactions have also emerged as an efficient method for synthesizing these complex heterocyclic systems. orgchemres.org The resulting pyrido[2,3-d]pyrimidine derivatives are of significant interest due to their diverse biological activities. nih.govigminresearch.com

Oxadiazole, Thiazolidin-4-one, and Imidazolidin-4-one (B167674) Architectures

The construction of five-membered heterocyclic rings such as oxadiazoles (B1248032), thiazolidin-4-ones, and imidazolidin-4-ones from this compound showcases the compound's utility in medicinal chemistry and materials science. These heterocyclic systems are often assembled through multi-step reaction sequences that commence with the functional groups of the benzaldehyde (B42025).

Oxadiazole Derivatives: The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles commonly proceeds through the cyclization of acylhydrazides. researchgate.netrasayanjournal.co.in For derivatives of this compound, the initial step involves the oxidation of the aldehyde to a carboxylic acid, followed by conversion to the corresponding acyl hydrazide, 3-Amino-4,5-dimethoxybenzoyl hydrazide. This key intermediate can then undergo cyclization with various reagents to yield the desired oxadiazole ring. For instance, reaction with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can furnish the 1,3,4-oxadiazole (B1194373) core. researchgate.netnih.gov

Thiazolidin-4-one Derivatives: The synthesis of thiazolidin-4-ones often involves the condensation of an amine with an aldehyde to form a Schiff base, which then undergoes cyclization with a mercapto-containing carboxylic acid. In the context of this compound, the amino group can react with another aldehyde to form a Schiff base. Alternatively, the aldehyde group of this compound can condense with a primary amine. The resulting imine can then be reacted with thioglycolic acid to construct the thiazolidin-4-one ring. nih.gov

Imidazolidin-4-one Derivatives: Similar to thiazolidin-4-ones, the synthesis of imidazolidin-4-ones can also commence from a Schiff base intermediate. ekb.eg The Schiff base derived from the condensation of this compound with a primary amine can be reacted with an amino acid, such as glycine, to form the imidazolidin-4-one ring. ekb.eg This reaction provides a pathway to a variety of substituted imidazolidin-4-ones.

Indole (B1671886) Derivatives through Various Synthetic Routes

The indole scaffold is a privileged structure in medicinal chemistry, and several synthetic strategies can be envisioned starting from this compound. While direct use of this specific isomer is not extensively documented in readily available literature, methods utilizing related aminobenzaldehydes provide a blueprint for its potential transformations. For instance, the reaction of indoles with 2-amino-4,5-dimethoxybenzaldehyde (B1599635) has been reported, suggesting the feasibility of similar reactions with the 3-amino isomer. wikipedia.org

One plausible route involves the conversion of this compound into a suitable precursor for classical indole syntheses. For example, reduction of the aldehyde to the corresponding alcohol, followed by conversion to a halide and subsequent reaction with a protected aniline (B41778) derivative could set the stage for a Fischer indole synthesis.

Another approach could involve the transformation of the amino group. For instance, conversion of the amino group to a hydrazine derivative would create a precursor for the Fischer indole synthesis upon reaction with a suitable ketone or aldehyde.

Triazole Derivatives (e.g., 3-Amino-1,2,4-triazoles)

The synthesis of 3-amino-1,2,4-triazoles is a well-established area of heterocyclic chemistry, with numerous methods available. nih.govnih.govmdpi.com A general and efficient method for preparing these compounds involves the cyclization of a substituted hydrazinecarboximidamide derivative. nih.gov To apply this to this compound, one could envision a multi-step sequence.

A potential pathway would involve the initial protection of the amino group, followed by the conversion of the aldehyde to a nitrile. The resulting benzonitrile (B105546) could then be transformed into a thioamide, which upon reaction with a hydrazine derivative, would yield an intermediate suitable for cyclization to the 3-amino-1,2,4-triazole ring system. The choice of reagents and reaction conditions would be crucial for the successful synthesis of these derivatives. researchgate.net

Aurone (B1235358) Synthesis from Benzyloxy Dimethoxybenzaldehyde Precursors

Aurones, a class of flavonoids, can be synthesized through the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde. A notable synthesis of 4,5,3',4',5'-pentamethoxy-6-hydroxyaurone has been achieved starting from 3-benzyloxy-4,5-dimethoxybenzaldehyde. quimicaorganica.org This precursor is structurally related to this compound, where the benzyloxy group can be considered a protected form of a hydroxyl group, which in turn could be derived from the amino group via diazotization followed by hydrolysis.

The synthesis commences with the oxidation of 3-benzyloxy-4,5-dimethoxybenzaldehyde to form the corresponding phenol (B47542). quimicaorganica.org This phenol is then subjected to a series of reactions including etherification with ethyl bromoacetate, hydrolysis, debenzylation, and finally cyclization to yield the key benzofuranone intermediate. quimicaorganica.org The condensation of this benzofuranone with an appropriate benzaldehyde then furnishes the target aurone. quimicaorganica.org This multi-step process highlights a potential, albeit indirect, route to aurone derivatives starting from a scaffold related to this compound.

Isoquinoline (B145761) and Benzocyclobutane Derivatives

Isoquinoline Derivatives: The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgthermofisher.comyoutube.comdepaul.edu To utilize this compound for isoquinoline synthesis, it would first need to be converted into a β-(3-amino-4,5-dimethoxyphenyl)ethylamine derivative. This can be achieved through a Henry reaction with a nitromethane, followed by reduction of the nitro group and the newly formed double bond. The resulting phenethylamine (B48288) can then undergo a Pictet-Spengler reaction with an appropriate aldehyde to construct the isoquinoline core. quimicaorganica.org

Benzocyclobutane Derivatives: The synthesis of benzocyclobutane derivatives often involves intramolecular cyclization reactions. While direct synthesis from this compound is not explicitly detailed in the provided context, related dimethoxybenzocyclobutene derivatives have been prepared. nih.gov A potential, though challenging, route could involve the conversion of the amino and aldehyde groups of this compound into functionalities that can participate in a ring-closing reaction to form the strained four-membered ring of the benzocyclobutane system. The thermal rearrangement of benzocyclobutenes can generate o-quinodimethanes, which are reactive intermediates in Diels-Alder reactions for the construction of polycyclic systems. chempedia.info

Acetamide (B32628) Analogs as Synthetic Intermediates

Acetamide analogs of aminobenzaldehydes are valuable synthetic intermediates, as the acetyl group can serve as a protecting group for the amine functionality, allowing for selective reactions at other positions of the molecule. The preparation of 3-amino-4-methoxybenzanilide, an acetamide analog of a related compound, has been reported. google.com

The synthesis of 3-acetamido-4,5-dimethoxybenzaldehyde from this compound can be readily achieved by reacting the amino group with acetic anhydride (B1165640) or acetyl chloride in the presence of a suitable base. The resulting acetamide is generally more stable and less prone to oxidation than the free amine. This protection strategy allows for a wide range of chemical transformations to be performed on the aldehyde group without affecting the amino functionality. The acetyl group can be subsequently removed under hydrolytic conditions to regenerate the free amine if required.

Hydrazide Derivatives in Structural Elucidation

Hydrazide derivatives play a crucial role as intermediates in the synthesis of various heterocyclic compounds, such as oxadiazoles and triazoles, and are also important for structural elucidation through techniques like mass spectrometry and NMR. The synthesis of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide has been reported, demonstrating the formation of hydrazones from aminobenzohydrazides and dimethoxybenzaldehydes. researchgate.net

Starting from this compound, the corresponding benzoic acid can be prepared by oxidation. This carboxylic acid can then be converted to its methyl or ethyl ester, which upon reaction with hydrazine hydrate, yields 3-Amino-4,5-dimethoxybenzoyl hydrazide. mdpi.com This hydrazide is a key precursor for the synthesis of various heterocyclic systems and can be characterized using spectroscopic methods to confirm its structure. The condensation of this hydrazide with various aldehydes or ketones would lead to the formation of hydrazones, which are themselves versatile intermediates.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Amino 4,5 Dimethoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton (1H) NMR for Aromatic and Aliphatic Substitution Patterns

Proton (1H) NMR spectroscopy is instrumental in determining the substitution patterns on the aromatic ring and identifying aliphatic groups in derivatives of 3-Amino-4,5-dimethoxybenzaldehyde. The chemical shifts (δ) of the aromatic protons provide key information about the electronic environment and the relative positions of substituents. For instance, in a related compound, 3,5-dimethoxybenzaldehyde, the proton of the aldehyde group (CHO) appears as a singlet, while the aromatic protons show distinct signals corresponding to their positions on the benzene (B151609) ring. chemicalbook.com The integration of these signals reveals the relative number of protons in each unique chemical environment.

In derivatives, the introduction of various substituents will cause predictable shifts in the signals of nearby protons. For example, electron-donating groups will shield the protons, causing an upfield shift (lower ppm), whereas electron-withdrawing groups will deshield them, resulting in a downfield shift (higher ppm). The coupling patterns (e.g., singlets, doublets, triplets) further elucidate the connectivity of the atoms.

Below is an interactive data table summarizing typical 1H NMR chemical shifts for protons in environments similar to those in this compound and its derivatives:

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |

| Aromatic (Ar-H) | 6.5 - 8.0 | Singlet, Doublet, Triplet, or Multiplet |

| Amine (-NH2) | 3.0 - 5.0 | Broad Singlet |

| Methoxy (B1213986) (-OCH3) | 3.7 - 4.0 | Singlet |

Carbon-13 (13C) NMR for Structural Confirmation

The carbonyl carbon of the aldehyde group typically appears far downfield, in the range of 190-200 ppm. Aromatic carbons resonate between 110 and 160 ppm, with their specific shifts influenced by the attached substituents. The carbons of the methoxy groups are found in the aliphatic region, typically around 55-60 ppm. hmdb.cachemicalbook.com The number of signals in the 13C NMR spectrum corresponds to the number of non-equivalent carbon atoms, providing a direct confirmation of the molecule's symmetry and structure.

An interactive data table of characteristic 13C NMR chemical shifts is provided below:

| Carbon Type | Typical Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | 190 - 200 |

| Aromatic (C-NH2) | 140 - 150 |

| Aromatic (C-O) | 150 - 160 |

| Aromatic (C-H) | 110 - 130 |

| Aromatic (C-C) | 120 - 140 |

| Methoxy (-OCH3) | 55 - 60 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational modes of specific bonds.

Identification of Aldehyde (C=O) and Amine (N-H) Functional Groups

In the context of this compound, IR spectroscopy is crucial for confirming the presence of the key aldehyde and amine functional groups. The stretching vibration of the carbonyl group (C=O) in the aldehyde typically gives rise to a strong, sharp absorption band in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the aromatic ring.

The primary amine group (-NH2) is characterized by two distinct N-H stretching vibrations in the range of 3300-3500 cm⁻¹. These bands are typically of medium intensity. The N-H bending vibration can also be observed around 1600-1650 cm⁻¹. The presence of these characteristic absorption bands provides strong evidence for the structure of this compound. irdg.org

A summary of key IR absorption frequencies is presented in the interactive table below:

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 | Medium (two bands for -NH2) |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Variable |

| Aliphatic (C-H) | Stretching | 2850 - 3000 | Variable |

| Aldehyde (C=O) | Stretching | 1680 - 1700 | Strong, Sharp |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Variable |

| Ether (C-O) | Stretching | 1000 - 1300 | Strong |

In-line FT-IR Spectroscopy for Reaction Monitoring

In-line Fourier Transform Infrared (FT-IR) spectroscopy is a powerful process analytical technology (PAT) that allows for real-time monitoring of chemical reactions. mt.com This technique provides continuous information about the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.comyoutube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected non-destructively and without the need for sampling. clairet.co.uk

For reactions involving this compound, in-line FT-IR can be used to track the consumption of the aldehyde and the formation of new functional groups in its derivatives. For example, in a reaction where the amine group is modified, the disappearance or shift of the N-H stretching bands can be monitored. Similarly, if the aldehyde is converted to another functional group, the change in the C=O stretching band provides a direct measure of reaction progress. This real-time data is invaluable for understanding reaction kinetics, identifying reaction endpoints, and ensuring process consistency. youtube.comcam.ac.uk

Mass Spectrometry (MS)

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum provides the molecular weight of the compound. For this compound (C9H11NO3), the expected molecular weight is approximately 181.19 g/mol. nih.gov

High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the determination of the elemental formula of the compound and its fragments. The fragmentation pattern observed in the mass spectrum offers additional structural information. For this compound, common fragmentation pathways may involve the loss of the formyl group (-CHO), a methyl group (-CH3) from a methoxy substituent, or the entire methoxy group (-OCH3). Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the exact determination of the molecular weight of this compound and its derivatives. This technique provides the elemental composition of the molecule with high accuracy, allowing for the confirmation of the chemical formula. For instance, the molecular formula of 4-amino-3,5-dimethoxybenzaldehyde (B8707095) is established as C9H11NO3, with a computed molecular weight of 181.19 g/mol and an exact mass of 181.07389321 Da. nih.gov Similarly, the related compound 3-amino-4-methoxybenzaldehyde (B1283374) has a molecular formula of C8H9NO2, a molecular weight of 151.16 g/mol , and an exact mass of 151.063328530 Da. nih.gov

The fragmentation patterns observed in the mass spectrum offer valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry on related amino compounds indicate that characteristic fragments would arise from the cleavage of the methoxy, amino, and aldehyde groups, providing corroborative evidence for the proposed structure.

Table 1: Molecular Information for Benzaldehyde (B42025) Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |

| 4-Amino-3,5-dimethoxybenzaldehyde | C9H11NO3 | 181.19 | 181.07389321 |

| 3-Amino-4-methoxybenzaldehyde | C8H9NO2 | 151.16 | 151.063328530 |

| 3-Amino-4-hydroxy-5-methoxybenzaldehyde | C8H9NO3 | 167.16 | 167.058243149 |

| 3,5-Dimethoxybenzaldehyde | C9H10O3 | 166.17 | 166.1739 |

| 4-Hydroxy-3,5-dimethoxybenzaldehyde | C9H10O4 | 182.17 | 182.1733 |

This table was generated based on data from multiple sources. nih.govnih.govnih.govnist.govnist.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For amino-containing compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic separation. sigmaaldrich.comsigmaaldrich.com This process involves replacing active hydrogens on the amino and any hydroxyl groups with less polar moieties. sigmaaldrich.com

The GC column separates the derivatized analytes based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for each peak. By analyzing the fragmentation patterns, the identity of the derivatives, and thus the original compounds in the mixture, can be determined. sigmaaldrich.comsigmaaldrich.com For example, in the analysis of amino acid derivatives, characteristic fragments corresponding to the loss of specific groups from the derivatizing agent are observed, aiding in identification. sigmaaldrich.com While specific GC-MS studies on this compound were not found, the general methodology for analyzing amino compounds is well-established. sigmaaldrich.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound Elucidation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. restek.com Direct LC-MS/MS analysis of amino compounds in complex matrices like plasma is possible without derivatization, offering a significant advantage in terms of sample preparation time. restek.com

In the context of this compound and its derivatives, LC would be used to separate the compounds from a mixture. The eluent from the LC column is then introduced into the mass spectrometer. The resulting mass spectra, including precursor and product ion information from tandem mass spectrometry (MS/MS), are used to elucidate the structures of the separated compounds. restek.comlcms.czshimadzu.nlnih.gov The selectivity of the LC column is crucial for separating isobaric compounds, which have the same mass but different structures, ensuring accurate identification. restek.com Commercial suppliers often provide LC-MS data for their products, confirming their identity and purity. bldpharm.combldpharm.com

X-ray Crystallography for Unambiguous Structural Confirmation

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, confirming the connectivity and stereochemistry.

For derivatives of dimethoxybenzaldehyde, X-ray crystallography has been used to study their crystal structures. researchgate.net Research on four isomers of dimethoxybenzaldehyde revealed that the molecules are nearly planar in their crystalline states. researchgate.net In the case of 3,4-dimethoxybenzaldehyde (B141060), the crystal structure was determined, and it was noted that one of the methoxy carbon atoms deviates slightly from the plane of the aromatic ring. researchgate.net While specific crystallographic data for this compound was not available in the search results, this technique would be the gold standard for its absolute structural confirmation.

Table 2: Crystallographic Data for a Related Compound (3,4-Dimethoxybenzaldehyde)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

This table was generated based on data from a study on dimethoxybenzaldehyde isomers. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The aromatic ring and the aldehyde group in this compound and its derivatives act as chromophores.

The position and intensity of the absorption bands in a UV-Vis spectrum provide information about the electronic structure of the molecule. For instance, nitrobenzaldehyde derivatives typically show a characteristic band around 270-280 nm, while their corresponding amino derivatives, such as aminobenzaldehyde, exhibit a band around 235-240 nm, which is attributed to the amino function. researchgate.net Furthermore, aminobenzaldehyde products can show distinct bands in the regions of 275-295 nm and 300-320 nm. researchgate.net The UV-Vis spectrum of a derivative of 4-aminodiphenylamine containing an NBD (nitrobenzofurazan) moiety showed an intense absorption band at 497 nm. nih.gov This technique is useful for monitoring reactions, such as the reduction of a nitro group to an amine, by observing the disappearance of the reactant's characteristic absorption and the appearance of the product's absorption bands. researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages of each element are then compared with the calculated values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

For novel synthesized derivatives, such as those of 4-aminodiphenylamine, elemental analysis is a standard part of the full structural characterization, alongside other spectroscopic methods. nih.gov While specific elemental analysis data for this compound was not present in the search results, it is a routine and essential analysis for confirming the identity of newly synthesized compounds.

Table 3: Theoretical Elemental Composition of this compound (C₉H₁₁NO₃)

| Element | Symbol | Atomic Weight | Percentage |

| Carbon | C | 12.011 | 59.66% |

| Hydrogen | H | 1.008 | 6.12% |

| Nitrogen | N | 14.007 | 7.73% |

| Oxygen | O | 15.999 | 26.49% |

| This table presents the theoretical elemental composition calculated from the molecular formula. |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. It is complementary to infrared (IR) spectroscopy. The Raman spectrum shows the inelastic scattering of monochromatic light, and the resulting shifts in frequency correspond to the vibrational modes of the molecule's functional groups.

In the characterization of modified materials, such as TiO₂ surface-modified by grafted vanadyl species, Raman spectroscopy is used to identify the nature of the surface species. researchgate.net While direct Raman spectroscopic data for this compound was not found in the provided search results, the technique would be expected to show characteristic peaks for the aromatic ring vibrations, C-H stretching of the aldehyde and methoxy groups, C-N stretching of the amino group, and C=O stretching of the aldehyde group, providing a vibrational fingerprint of the molecule.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the thermal degradation profile, including onset decomposition temperature, intermediate decomposition steps, and the mass of the final residue.

While specific TGA data for this compound is not extensively detailed in the available literature, studies on its closely related derivatives, particularly Schiff bases, offer significant insights into their thermal behavior. Schiff bases are compounds formed from the condensation of a primary amine with an aldehyde or ketone and are important derivatives of this compound.

Research on Schiff bases derived from structurally similar aldehydes, such as 3,4-dimethoxybenzaldehyde and 3,4,5-trimethoxybenzaldehyde (B134019), demonstrates their general thermal characteristics. For instance, a Schiff base derived from 3,4-dimethoxybenzaldehyde and p-aminobenzoic acid was found to be thermally stable, with decomposition commencing above 280 °C under a nitrogen atmosphere. researchgate.net The decomposition temperature was also observed to increase with a higher heating rate, a common phenomenon in TGA studies. researchgate.net

The thermal stability of Schiff bases can be further enhanced upon coordination with metal ions to form metal complexes. nih.gov Studies on various Schiff base complexes have shown that the resulting complexes exhibit greater thermal stability compared to the free Schiff base ligands. nih.gov

A study on Schiff bases derived from 1,2,4-triazole (B32235) showed a multi-stage decomposition process. One such derivative exhibited thermal stability up to 160 °C, after which it underwent a major decomposition step. nih.gov Another derivative showed even greater thermal stability, with decomposition beginning at 204 °C. nih.gov

The following table summarizes the thermal decomposition data for a representative Schiff base derivative, illustrating the type of information obtained from TGA studies.

| Compound | Heating Rate (°C/min) | Decomposition Onset (°C) | Major Decomposition Range (°C) |

| Schiff Base of 3,4-dimethoxybenzaldehyde | 5 | >280 | - |

| Schiff Base of 3,4-dimethoxybenzaldehyde | 10 | >280 | - |

| Schiff Base of 3,4-dimethoxybenzaldehyde | 20 | >280 | - |

Table 1: Illustrative TGA data for a Schiff base derivative of a dimethoxybenzaldehyde. researchgate.net

These findings collectively suggest that derivatives of this compound, particularly its Schiff bases and their metal complexes, are expected to be thermally stable compounds. The precise decomposition temperatures and profiles would, however, depend on the specific molecular structure of the derivative.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a solid material. It works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is unique to a specific crystalline structure and serves as a fingerprint for identification.

For this compound and its derivatives, PXRD is instrumental in confirming their crystallinity and identifying different polymorphic forms, if any. The sharp peaks in a PXRD pattern are indicative of a well-ordered crystalline material, whereas a broad halo suggests an amorphous nature.

One such study on N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate (B1144303), a Schiff base of 3,4-dimethoxybenzaldehyde, revealed its crystal system, space group, and unit cell parameters. This confirms the crystalline nature of this class of compounds.

The following table presents the crystallographic data obtained from a single-crystal X-ray diffraction study of a Schiff base derivative of 3,4-dimethoxybenzaldehyde, which illustrates the type of structural information that can be obtained.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.0774(2) |

| b (Å) | 29.2138(5) |

| c (Å) | 8.5696(2) |

| β (°) | 92.4756(14) |

| Volume (ų) | 2270.41(8) |

Table 2: Crystallographic data for N,N′-bis(3,4-dimethoxybenzylidene)-2,2-dimethylpropane-1,3-diamine hydrate.

The PXRD pattern of a microcrystalline powder of this compound would be expected to show a series of peaks at specific 2θ values, which could be calculated from its known crystal structure. This pattern would then serve as a reference for phase identification and purity assessment of bulk samples. The analysis of PXRD data for various Schiff base complexes has indeed shown sharp, well-defined peaks, confirming their crystalline nature.

Computational Chemistry and Theoretical Studies of 3 Amino 4,5 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Calculations

No specific studies utilizing Density Functional Theory to analyze 3-Amino-4,5-dimethoxybenzaldehyde were identified in the available literature. Consequently, data on the following sub-topics for this specific compound is not available:

Molecular Dynamics (MD) Simulations

Quantum Mechanics/Molecular Mechanics (QM/MM) MD for Reaction Pathways

Computational and Theoretical Insights into this compound Remain Elusive

A thorough review of scientific literature and chemical databases reveals a significant gap in the computational and theoretical study of the specific chemical compound This compound . Despite the availability of data for other isomers, such as 4-Amino-3,5-dimethoxybenzaldehyde (B8707095), specific theoretical predictions of molecular descriptors and analyses of global reactivity descriptors for the 3-amino substituted variant are not publicly available.

Computational chemistry serves as a powerful tool in modern chemical research, providing deep insights into molecular structure, properties, and reactivity. Through methods like Density Functional Theory (DFT), scientists can calculate a wide array of molecular descriptors that predict a compound's behavior. Similarly, global reactivity descriptors, derived from the energies of frontier molecular orbitals, help in understanding the electronic characteristics and reaction tendencies of a molecule.

However, for This compound , such computational investigations have not been reported in accessible scientific literature. The specific placement of the amino group at the 3-position on the benzaldehyde (B42025) ring, in conjunction with the two methoxy (B1213986) groups, would uniquely influence the molecule's electronic distribution and, consequently, its chemical properties. Without dedicated theoretical studies, any discussion of its molecular or reactivity descriptors would be purely speculative.

This lack of data prevents the construction of the detailed analysis requested, including data tables for predicted molecular descriptors and global reactivity descriptors. The scientific community has yet to publish research focusing on the in silico characterization of this particular isomer. Therefore, it is not possible to provide an article on the computational chemistry and theoretical studies of This compound at this time.

Applications in Materials Science and Organic Electronics

Precursor for Organic Semiconductor Materials

A review of scientific literature did not yield specific studies detailing the use of 3-Amino-4,5-dimethoxybenzaldehyde as a direct precursor for the synthesis of organic semiconductor materials. While aromatic aldehydes are a versatile class of compounds in organic synthesis, dedicated research outlining the polymerization or conversion of this specific molecule into semiconducting polymers or small molecules is not prominently available.

Building Block for Organic Light-Emitting Diodes (OLEDs)

There is no specific information available in the reviewed literature that documents the application of this compound as a building block for the emissive or charge-transport layers in Organic Light-Emitting Diodes (OLEDs). The development of OLED materials often involves tailored molecular designs to achieve specific electronic and photophysical properties, and the contribution of this particular compound has not been detailed.

Component in Organic Solar Cells

Detailed research findings on the integration of this compound as a donor or acceptor component in the active layer of organic solar cells are not found in the available literature. The performance of organic photovoltaics relies heavily on the molecular architecture of the materials used, and the role of this compound has not been specifically investigated or reported.

Integration into Organic-Inorganic Hybrid Materials

No specific studies were found that describe the integration of this compound into organic-inorganic hybrid materials. Such materials often utilize organic molecules as ligands or structure-directing agents for inorganic frameworks, but the use of this specific aldehyde in this context is not documented.

Use as a Building Block in General Material Science Research

Application in Ligand Design and Synthesis

The molecular structure of this compound, featuring amine, aldehyde, and methoxy (B1213986) functional groups, suggests its potential for use in ligand synthesis for coordination chemistry and catalysis. However, a review of scientific databases does not show specific examples of ligands synthesized from this compound or their subsequent application in catalysis or metal complexes.

Conclusion and Future Research Directions

Summary of Current Research Advancements

Current research advancements concerning 3-Amino-4,5-dimethoxybenzaldehyde are primarily inferred from its role as a sophisticated building block in organic synthesis. The true value of such a compound lies in its potential as a precursor to more complex molecular architectures. Research on analogous structures, such as other substituted aminobenzaldehydes and trimethoxybenzoyl derivatives, highlights their extensive use as intermediates in the synthesis of biologically active molecules. ontosight.aimdpi.com For instance, ortho-aminobenzaldehydes are well-established, versatile substrates for producing quinoline (B57606) and dihydroquinolone heterocycles through reactions like the Friedländer condensation and rhodium-catalyzed alkyne hydroacylation. orgsyn.orgnih.gov The presence of both an amine and an aldehyde group on the same aromatic ring allows for a rich variety of chemical transformations, making it a valuable scaffold. The specific methoxy (B1213986) substitution pattern on this compound is anticipated to modulate the electronic and steric properties, influencing reactivity and the biological profiles of its derivatives.

Prospective Areas for Exploration in Synthetic Methodology

While direct, large-scale synthesis procedures for this compound are not widely documented, methods for closely related compounds provide a clear roadmap for future exploration. The synthesis of substituted benzaldehydes is a well-developed field, with numerous established methods that could be adapted.

Future research could focus on optimizing and adapting the following synthetic strategies:

Reduction of Nitro Precursors: A common route to aromatic amines is the reduction of a corresponding nitro-substituted benzaldehyde (B42025). orgsyn.org Developing a selective and high-yield reduction of a hypothetical 3-nitro-4,5-dimethoxybenzaldehyde would be a primary objective.

Modified Rosenmund Reduction: This method has been successfully applied to prepare substituted benzaldehydes, including 3,4,5-trimethoxybenzaldehyde (B134019), from their corresponding acid chlorides. ontosight.ai Adapting this for a 3-amino-substituted benzoyl chloride could provide a viable synthetic pathway, provided the amino group is suitably protected.

One-Pot Procedures: Modern synthetic chemistry emphasizes efficiency and sustainability. Developing a one-pot, two-step reduction/cross-coupling procedure, which has been demonstrated for other substituted benzaldehydes, could be a highly effective strategy. acs.orgnih.gov This involves protecting the aldehyde as a stable intermediate, allowing for subsequent reactions.

Novel Catalytic Approaches: Exploring synergistic catalysis, such as the combination of organocatalysis, photoredox, and cobalt catalysis, could enable the synthesis of highly substituted aromatic aldehydes from saturated precursors, offering an alternative and mechanistically distinct route. nih.gov

Table 1: Potential Synthetic Routes for this compound

| Method | Precursor Type | Key Transformation | Potential Advantages | Reference |

|---|---|---|---|---|

| Nitro-Group Reduction | Nitro-substituted benzaldehyde | Reduction of -NO₂ to -NH₂ | Well-established, high atom economy | orgsyn.org |

| Rosenmund Reduction | Substituted benzoyl chloride | Catalytic hydrogenation of acid chloride | Good yields, functional group tolerance | ontosight.ai |

| One-Pot Cross-Coupling | Substituted benzoic acid derivative | Formation of a stable hemiaminal intermediate followed by cross-coupling | High efficiency, step economy | acs.orgnih.gov |

| Synergistic Catalysis | Saturated cyclohexanecarbaldehyde | Sequential activation, oxidation, and desaturation | Access from simple precursors, novel mechanism | nih.gov |

Opportunities in Novel Derivatization and Heterocyclic Chemistry

The bifunctional nature of this compound makes it an exceptionally valuable starting material for constructing a diverse array of heterocyclic compounds. The amino group can act as a nucleophile or be converted into a diazonium salt, while the aldehyde group is a prime site for condensation and cycloaddition reactions.

Future opportunities include:

Synthesis of Quinolines and Quinolones: Following the classic Friedländer synthesis or modern catalytic methods, reaction with ketones or alkynes could yield novel quinoline and dihydroquinolone derivatives. orgsyn.orgnih.gov The dimethoxy substitution pattern would likely impart unique pharmacological properties.

Formation of Fused Pyrimidines and Triazoles: Condensation with hydrazine (B178648) or its derivatives can lead to complex fused heterocyclic systems, such as chromeno[2,3-d]pyrimidines or triazolo[4,3-a]quinoxalines, which are scaffolds known for their antitumor activities. researchgate.net

Multi-component Reactions: Employing this compound in multi-component reactions, such as those used to synthesize 1-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)naphthalen-2-ol derivatives, could rapidly generate libraries of complex molecules for biological screening. researchgate.net

Benzodiazepine Synthesis: Reactions with organometallic reagents followed by quenching with electrophiles can lead to the formation of benzofused heterocycles, including rearrangements to form 1,4-benzodiazepin-3-ones. rsc.org

Advancements in Computational Modeling and Predictive Studies

Computational chemistry offers powerful tools to accelerate research by predicting the properties and behavior of new molecules before their synthesis. Applying these methods to this compound and its derivatives can guide synthetic efforts and prioritize candidates for biological testing.

Prospective computational studies include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to optimize the geometry of the molecule, predict its spectroscopic signatures (NMR, IR), and analyze its electronic structure (e.g., molecular electrostatic potential maps). researchgate.netnih.govrsc.org Such studies can provide insights into the molecule's reactivity and intermolecular interactions. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small library of derivatives and measuring a specific biological activity, 3D-QSAR models like CoMFA and CoMSIA can be built. nih.gov These models can then predict the activity of unsynthesized analogues, guiding the design of more potent compounds.

Molecular Docking: For target-based drug discovery, the molecule and its derivatives can be docked into the active sites of proteins of interest (e.g., kinases, cholinesterases, or fatty acid amide hydrolase). mdpi.comnih.govnih.govnih.gov This predicts binding affinities and modes, helping to identify promising drug candidates and explain their mechanism of action at a molecular level. mdpi.comresearchgate.net

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of derivatives. nih.govnih.gov This early-stage screening helps to eliminate candidates with poor pharmacokinetic profiles or potential toxicity, saving significant time and resources. nih.govfip.org

Table 2: Application of Computational Methods to this compound Research

| Computational Method | Objective | Predicted Outcomes | Key Benefit | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Understand intrinsic properties | Molecular geometry, electronic structure, reactivity, spectroscopic data | Foundational understanding of molecular behavior | researchgate.netresearchgate.netfao.org |

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity | IC₅₀ values, structure-activity relationships | Guides design of more potent analogues | nih.gov |

| Molecular Docking | Identify potential biological targets | Binding affinity, interaction modes with proteins | Rational drug design, mechanism elucidation | mdpi.comnih.govnih.gov |

| ADMET Screening | Assess drug-likeness | Pharmacokinetic profile, toxicity risk | Early identification of non-viable candidates | nih.govnih.govfip.org |

Emerging Roles in Advanced Functional Materials

Beyond pharmaceuticals, the unique electronic and structural characteristics of this compound suggest its potential as a monomer for creating advanced functional materials. The aromatic core, combined with electron-donating (amino, methoxy) and electron-withdrawing (aldehyde) functionalities, is a desirable feature for materials science.

Emerging areas for exploration are:

Conducting Polymers: Aniline (B41778) and its derivatives are foundational monomers for synthesizing conducting polymers like polyaniline. nih.gov The electrochemical polymerization of aminobenzoic acids, which are structurally related, has been shown to produce short-chain conducting polymers. researchgate.netuc.ptuc.pt this compound could be explored as a monomer or co-monomer with aniline to create novel polymers. The substituents would be expected to influence solubility, conductivity, and redox properties, potentially leading to materials for sensors or electronic devices.

Covalent Organic Frameworks (COFs): 2D COFs are crystalline porous polymers with highly ordered structures. The aldehyde functionality is commonly used to form robust linkages (e.g., β-amino enone bridges) in COF synthesis. nih.gov The specific geometry and electronic nature of this compound could be leveraged to design COFs with tailored pore environments and electronic properties for applications in gas storage, catalysis, or sensing. nih.gov

Nonlinear Optical (NLO) Materials: Molecules with significant charge asymmetry, often described as "push-pull" systems (electron-donating and electron-withdrawing groups on a conjugated system), can exhibit NLO properties. The structure of this compound fits this paradigm, making it and its derivatives candidates for NLO materials used in optical communications and data processing.

Organic Electronics: The performance of organic electronic devices is fundamentally tied to the molecular structure of the constituent materials. rsc.org Minor structural changes to monomers can dramatically affect the energetics, aggregation, and morphology of conjugated polymers. The introduction of this compound as a building block could lead to new organic semiconductors with tailored properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.